Cas no 59127-87-6 (2-(1-Ethyl-1H-indol-3-yl)-ethanol)

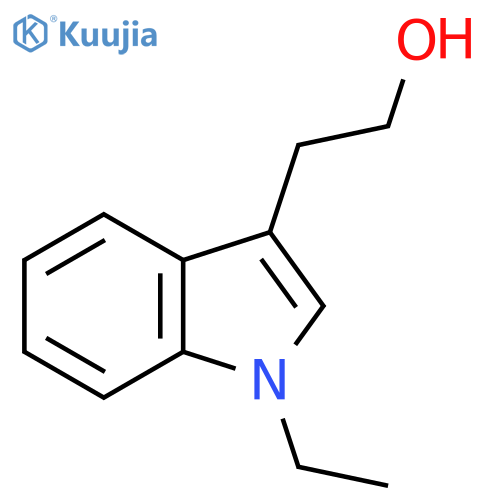

59127-87-6 structure

商品名:2-(1-Ethyl-1H-indol-3-yl)-ethanol

CAS番号:59127-87-6

MF:C12H15NO

メガワット:189.253603219986

MDL:MFCD11048457

CID:4715465

2-(1-Ethyl-1H-indol-3-yl)-ethanol 化学的及び物理的性質

名前と識別子

-

- 2-(1-Ethyl-1H-indol-3-yl)-ethanol

- 2-(1-Ethyl-1H-indol-3-yl)ethanol

- 2-(1-ethylindol-3-yl)ethanol

- 1H-Indole-3-ethanol, 1-ethyl-

- 2-(1-ethylindol-3-yl)ethan-1-ol

- ST085697

- 2-(1-ethyl-1H-indol-3-yl)ethan-1-ol

-

- MDL: MFCD11048457

- インチ: 1S/C12H15NO/c1-2-13-9-10(7-8-14)11-5-3-4-6-12(11)13/h3-6,9,14H,2,7-8H2,1H3

- InChIKey: PFIKXVUVZVLBIC-UHFFFAOYSA-N

- ほほえんだ: OCCC1=CN(CC)C2C=CC=CC1=2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 183

- トポロジー分子極性表面積: 25.2

2-(1-Ethyl-1H-indol-3-yl)-ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 033505-1g |

2-(1-Ethyl-1H-indol-3-yl)-ethanol |

59127-87-6 | 1g |

$378.00 | 2023-09-09 | ||

| Crysdot LLC | CD11098409-5g |

2-(1-Ethyl-1H-indol-3-yl)ethanol |

59127-87-6 | 97% | 5g |

$874 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665476-5g |

2-(1-Ethyl-1H-indol-3-yl)ethan-1-ol |

59127-87-6 | 98% | 5g |

¥11902.00 | 2024-05-07 |

2-(1-Ethyl-1H-indol-3-yl)-ethanol 関連文献

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

5. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630

59127-87-6 (2-(1-Ethyl-1H-indol-3-yl)-ethanol) 関連製品

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量